Cas no 14012-72-7 (18-Methyl Ethynyl Estradiol)

18-Methyl Ethynyl Estradiol is a synthetic estrogen derivative, structurally related to estradiol, with an ethynyl group at the C17 position and a methyl group at the C18 position. This modification enhances its metabolic stability and oral bioavailability compared to natural estrogens. The compound exhibits high binding affinity for estrogen receptors, making it useful in hormonal research and pharmaceutical applications. Its stability under physiological conditions allows for prolonged activity, which is advantageous in controlled-release formulations. Due to its potent estrogenic effects, it is often employed in studies involving endocrine regulation, receptor binding assays, and the development of hormone-based therapies. Proper handling and storage are required to maintain its integrity.
18-Methyl Ethynyl Estradiol structure
18-Methyl Ethynyl Estradiol structure
Product Name:18-Methyl Ethynyl Estradiol
CAS No:14012-72-7
MF:C21H26O2
MW:310.429946422577
CID:145231
PubChem ID:21114735
Update Time:2025-10-28

18-Methyl Ethynyl Estradiol Chemical and Physical Properties

Names and Identifiers

    • 18,19-Dinorpregna-1,3,5(10)-trien-20-yne-3,17-diol,13-ethyl-, (17a)-(9CI)
    • 18-Methyl Ethynyl Estradiol
    • 13β-ethyl-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yne-3,17β-diol
    • 18-Methyl Ethynyl Es
    • Ethinylestradiol
    • 13-Ethyl-17α-ethynylgona-1,3,5(10)-triene-3,17β-diol
    • (17α)-13-Ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yne-3,17-diol
    • SCHEMBL14074494
    • 14012-72-7
    • (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
    • 18-Methylethinylestradiol
    • 18,19-Dinorpregna-1,3,5(10)-trien-20-yne-3,17-diol, 13-ethyl-, (17?)- ; 18,19-Dinor-17?-pregna-1,3,5(10)-trien-20-yne-3,17-diol, 13-ethyl- (8CI); 13-Ethyl-17?-ethynylgona-1,3,5(10)-triene-3,17?-diol; 18-Methylethynylestradiol; 13?-Ethyl-18,19-dinor-17?-pregna-1,3,5(10)-trien-20-yne-3,17-diol (A-Aromate-Levonorgestrel)
    • 18,19-Dinorpregna-1,3,5(10)-trien-20-yne-3,17-diol, 13-ethyl-, (17alpha)-
    • 13beta-Ethyl-18,19-dinor-17alpha-pregna-1,3,5(10)-trien-20-yne-3,17-diol (A-Aromate-Levonorgestrel)
    • 18-Methylethynylestradiol
    • 18-Methylethynyl estradiol
    • 18,19-Dinorpregna-1,3,5(10)-trien-20-yne-3,17-diol, 13-ethyl-, (17a)- ; 18,19-Dinor-17a-pregna-1,3,5(10)-trien-20-yne-3,17-diol, 13-ethyl- (8CI); 13-Ethyl-17a-ethynylgona-1,3,5(10)-triene-3,17ss-diol; 18-Methylethynylestradiol; 13ss-Ethyl-18,19-dinor-17a-pregna-1,3,5(10)-trien-20-yne-3,17-diol (A-Aromate-Levonorgestrel)
    • 18,19-dinorpregna-1,3,5(10)-trien-20-yne-3,17-diol, 13-ethyl-, (17 alpha)-
    • Inchi: 1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17-,18-,19+,20+,21+/m1/s1
    • InChI Key: VDKWHNVDYOVIIX-MJCUULBUSA-N
    • SMILES: O[C@@]1(C#C)CC[C@H]2[C@@H]3CCC4C=C(C=CC=4[C@H]3CC[C@@]21CC)O

Computed Properties

  • Exact Mass: 310.193
  • Monoisotopic Mass: 310.193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 468.8±45.0 °C at 760 mmHg
  • Flash Point: 214.1±23.3 °C
  • Refractive Index: 1.614
  • PSA: 40.46000
  • LogP: 4.00270
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

18-Methyl Ethynyl Estradiol Security Information

18-Methyl Ethynyl Estradiol Pricemore >>

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Additional information on 18-Methyl Ethynyl Estradiol

18-Methyl Ethynyl Estradiol (CAS No. 14012-72-7): A Comprehensive Overview

18-Methyl Ethynyl Estradiol (CAS No. 14012-72-7) is a synthetic estrogen derivative that has garnered significant attention in the fields of endocrinology and reproductive health. This compound is structurally similar to natural estrogens but exhibits enhanced potency and stability, making it a valuable tool in both research and clinical applications.

The chemical structure of 18-Methyl Ethynyl Estradiol features a steroidal backbone with specific modifications that enhance its biological activity. The addition of an ethynyl group at the C-17 position and a methyl group at the C-18 position contributes to its unique pharmacological profile. These structural modifications not only increase its binding affinity to estrogen receptors but also improve its metabolic stability, allowing for more prolonged and consistent effects.

In recent years, extensive research has been conducted to explore the potential therapeutic applications of 18-Methyl Ethynyl Estradiol. One of the key areas of interest is its use in hormone replacement therapy (HRT) for postmenopausal women. Studies have shown that this compound can effectively alleviate symptoms associated with menopause, such as hot flashes, night sweats, and vaginal dryness, while also providing protective effects on bone density and cardiovascular health.

Beyond HRT, 18-Methyl Ethynyl Estradiol has also been investigated for its potential in treating various estrogen-responsive conditions. For instance, it has shown promise in the management of osteoporosis, a condition characterized by reduced bone density and increased fracture risk. Clinical trials have demonstrated that this compound can significantly increase bone mineral density and reduce the incidence of fractures in postmenopausal women.

Another area of research focuses on the use of 18-Methyl Ethynyl Estradiol in cancer therapy. Estrogen receptors play a crucial role in the development and progression of certain types of breast cancer. Preclinical studies have indicated that this compound can modulate estrogen receptor activity, potentially inhibiting tumor growth and improving treatment outcomes. However, further research is needed to fully understand its mechanisms and safety profile in this context.

The pharmacokinetics of 18-Methyl Ethynyl Estradiol have been extensively studied to optimize its therapeutic use. It is rapidly absorbed following oral administration and exhibits high bioavailability. The compound undergoes extensive first-pass metabolism in the liver, where it is converted into active metabolites that contribute to its biological effects. These metabolites are then excreted primarily through the kidneys, with a small portion being eliminated via bile.

Safety and tolerability are critical considerations in the development of any therapeutic agent. Clinical trials have generally shown that 18-Methyl Ethynyl Estradiol is well-tolerated when used at recommended doses. Common side effects include mild gastrointestinal symptoms, such as nausea and bloating, which are typically transient and self-limiting. However, like all estrogens, it carries a risk of thromboembolic events and should be used with caution in patients with a history of blood clots or other cardiovascular risk factors.

In conclusion, 18-Methyl Ethynyl Estradiol (CAS No. 14012-72-7) represents a significant advancement in the field of estrogenic compounds. Its unique chemical structure and pharmacological properties make it a valuable tool for both research and clinical applications. Ongoing studies continue to explore its potential benefits and safety profile, paving the way for new therapeutic strategies in endocrinology and reproductive health.

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